molecular formula C21H26N6O5S B048563 Vardenafil oxopiperazine CAS No. 448184-58-5

Vardenafil oxopiperazine

カタログ番号 B048563
CAS番号: 448184-58-5
分子量: 474.5 g/mol
InChIキー: YADSUUGYWVEDTR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Vardenafil is used in adult men to treat erectile dysfunction (impotence). It may also be used for purposes not listed in the medication guide . It belongs to a group of medicines called phosphodiesterase 5 (PDE5) inhibitors .


Synthesis Analysis

A new, convergent synthetic route for the process optimization of vardenafil (Levitra), a potent and effective PDE5 inhibitor, is described. Key improved steps in the preparative process are that the chlorosulfonation reaction is at the beginning and the dehydration-cyclisation reaction is at a later stage so that the synthetic route has a better overall yield and simpler workup operations .


Chemical Reactions Analysis

A detailed procedure for simultaneous analysis of typical ED drugs (sildenafil, vardenafil, tadalafil) and their metabolites in human blood and urine by isotope dilution liquid chromatography-tandem mass spectrometry (LC–MS–MS) has been established .

科学的研究の応用

Erectile Dysfunction Treatment

Vardenafil, a phosphodiesterase type 5 inhibitor, is primarily used in the treatment of erectile dysfunction (ED). It enhances erectile function by increasing blood flow to the penis during sexual stimulation. Studies have shown that vardenafil is effective in improving the ability to achieve and maintain an erection sufficient for satisfactory sexual activity .

Enhancement of Cognitive Function

Research indicates that vardenafil may have cognitive-enhancing effects. In aging models, long-term administration of vardenafil has been shown to improve episodic memory, suggesting its potential to counteract cognitive decline associated with aging .

Treatment of Parkinson’s Disease

While not a primary treatment for Parkinson’s disease, vardenafil has been explored for its potential benefits in managing symptoms associated with the condition. The drug’s effects on the cGMP pathway could theoretically provide some symptomatic relief, although more research is needed to establish its efficacy in this area .

Schizophrenia Treatment

Vardenafil has been studied for its effects on sexual dysfunction in patients with schizophrenia. Given that antipsychotic medications can cause sexual side effects, vardenafil may offer a means to address these issues without interfering with the primary treatment of schizophrenia .

Raynaud’s Phenomenon

In the context of Raynaud’s phenomenon, vardenafil has demonstrated the ability to reduce the number and cumulative duration of Raynaud attacks per day, suggesting its utility in conditions characterized by vascular dysregulation .

Neurological Research

Vardenafil oxopiperazine is used as an impurity standard in neurological research. It serves as a reference material for ensuring accurate and reliable data analysis in the study of various neurological conditions .

作用機序

Target of Action

Vardenafil Oxopiperazine primarily targets phosphodiesterase type 5 (PDE5) . PDE5 is an enzyme found in high concentrations in the smooth muscle cells lining the blood vessels supplying the corpus cavernosum of the penis . It plays a crucial role in regulating the levels of cyclic guanosine monophosphate (cGMP), a molecule that triggers relaxation of smooth muscles .

Mode of Action

Vardenafil Oxopiperazine acts as a selective inhibitor of PDE5 . During sexual stimulation, nitric oxide (NO) is released from nerve endings and endothelial cells in the corpus cavernosum . NO activates the enzyme guanylate cyclase, which increases the synthesis of cGMP . The cGMP causes the smooth muscle cells to relax, allowing increased blood flow into the penis, resulting in an erection . Vardenafil Oxopiperazine inhibits the degradation of cGMP by PDE5, thereby enhancing the effect of NO and promoting a sustained erection .

Biochemical Pathways

The primary biochemical pathway affected by Vardenafil Oxopiperazine is the NO-cGMP pathway . This pathway is initiated when sexual stimulation triggers the release of NO in the corpus cavernosum . NO activates guanylate cyclase, leading to increased levels of cGMP . Elevated cGMP levels cause relaxation of the smooth muscle cells, facilitating blood flow into the penis and resulting in an erection . By inhibiting PDE5, Vardenafil Oxopiperazine prevents the breakdown of cGMP, prolonging its effects .

Pharmacokinetics

Vardenafil Oxopiperazine is rapidly absorbed, with a time to peak plasma concentration (Tmax) of approximately 40 minutes . It is metabolized in the liver primarily by CYP3A4, with minor contributions from CYP2C and CYP3A5 . The drug has an elimination half-life of about 4 hours . Its absolute bioavailability is 14.5%, which is influenced by factors such as food intake .

Result of Action

The primary result of Vardenafil Oxopiperazine’s action is the facilitation of erectile function . By inhibiting PDE5 and enhancing the effects of NO, it promotes the relaxation of smooth muscle cells in the corpus cavernosum . This allows for increased blood flow into the penis, leading to an erection .

Action Environment

The action of Vardenafil Oxopiperazine can be influenced by various environmental factors. For instance, the presence of certain substances, such as CYP3A4 inhibitors like ritonavir, can affect the drug’s hepatic metabolism . Additionally, the drug’s absorption can be delayed by the consumption of high-fat meals . It’s also worth noting that the drug’s efficacy can be affected by the patient’s physiological state, such as the degree of sexual stimulation .

特性

IUPAC Name

2-[2-ethoxy-5-(3-oxopiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N6O5S/c1-4-6-17-23-13(3)19-21(29)24-20(25-27(17)19)15-11-14(7-8-16(15)32-5-2)33(30,31)26-10-9-22-18(28)12-26/h7-8,11H,4-6,9-10,12H2,1-3H3,(H,22,28)(H,24,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YADSUUGYWVEDTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=C2N1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCNC(=O)C4)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N6O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801347796
Record name Vardenafil oxopiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801347796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

474.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Vardenafil oxopiperazine

CAS RN

448184-58-5
Record name Vardenafil oxopiperazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0448184585
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vardenafil oxopiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801347796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VARDENAFIL OXOPIPERAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T9YF4KGF42
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Vardenafil oxopiperazine
Reactant of Route 2
Reactant of Route 2
Vardenafil oxopiperazine
Reactant of Route 3
Vardenafil oxopiperazine
Reactant of Route 4
Vardenafil oxopiperazine
Reactant of Route 5
Reactant of Route 5
Vardenafil oxopiperazine
Reactant of Route 6
Reactant of Route 6
Vardenafil oxopiperazine

Q & A

Q1: What is vardenafil oxopiperazine, and how was it identified?

A1: Vardenafil oxopiperazine is a related substance (impurity) identified during the bulk drug synthesis of vardenafil hydrochloride trihydrate []. While the abstract doesn't elaborate on the specific synthetic route, it suggests that this impurity arises during the multi-step manufacturing process of vardenafil. The researchers characterized this impurity using various spectroscopic techniques, although the specific details are not provided in the abstract.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。